(2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid
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Overview
Description
(2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid typically involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. The synthetic route may start with the preparation of 3-methyl-1,2,3,4-tetrahydroquinoline, followed by sulfonation to introduce the sulfonamido group. Subsequent steps involve the formation of the ureidopentanoyl moiety and its attachment to the piperidine-2-carboxylic acid core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamido group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
(2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Methyl-1-((2S)-2-((3-methyl-1,2,3,4-tetrahydroquinoline)-8-sulfonamido)-5-ureidopentanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Properties
Molecular Formula |
C23H35N5O6S |
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Molecular Weight |
509.6 g/mol |
IUPAC Name |
(2R,4R)-1-[(2S)-5-(carbamoylamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H35N5O6S/c1-14-8-10-28(18(12-14)22(30)31)21(29)17(6-4-9-25-23(24)32)27-35(33,34)19-7-3-5-16-11-15(2)13-26-20(16)19/h3,5,7,14-15,17-18,26-27H,4,6,8-13H2,1-2H3,(H,30,31)(H3,24,25,32)/t14-,15?,17+,18-/m1/s1 |
InChI Key |
RJPHUDOVGXUVDN-IOVMHBDKSA-N |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCNC(=O)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCNC(=O)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Origin of Product |
United States |
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